![molecular formula C30H34Cl2N6 B14785955 6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B14785955.png)
6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride is a potent and highly insoluble compound known for its role as a gonadotropin-releasing hormone receptor (GnRH-R) antagonist . This compound has been studied for its pharmacokinetic properties and its ability to lower plasma luteinizing hormone (LH) levels in rats after oral administration .
Preparation Methods
The synthesis of 6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline involves several steps. The key synthetic route includes the modification of a 2-phenyl-4-piperazinylbenzimidazole template and a quinoxaline-2,3-dione pharmacophore . The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the benzimidazole and quinoxaline moieties.
Substitution: Substitution reactions, particularly involving the piperazine ring, are common.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate . Major products formed from these reactions include modified quinoxaline and benzimidazole derivatives.
Scientific Research Applications
6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline has several scientific research applications:
Mechanism of Action
The compound exerts its effects by acting as a GnRH-R antagonist . It binds to the GnRH receptor, preventing the natural ligand from activating the receptor. This inhibition leads to a decrease in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for reproductive function . The molecular targets involved include the GnRH receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar compounds to 6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline include other GnRH-R antagonists such as elagolix and relugolix . These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications . The uniqueness of 6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline lies in its specific structural modifications that enhance its pharmacokinetic profile and receptor binding affinity .
Properties
Molecular Formula |
C30H34Cl2N6 |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride |
InChI |
InChI=1S/C30H32N6.2ClH/c1-30(2,3)23-7-5-22(6-8-23)29-33-26-11-9-24(19-28(26)34-29)36-16-14-35(15-17-36)20-21-4-10-25-27(18-21)32-13-12-31-25;;/h4-13,18-19H,14-17,20H2,1-3H3,(H,33,34);2*1H |
InChI Key |
HUWRWFMDFKADHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)CC5=CC6=NC=CN=C6C=C5.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(1-hydroxy-3-phenylpropan-2-yl)amino]acetate](/img/structure/B14785888.png)
![N'-[2-(3,5-difluorophenyl)propanoyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide](/img/structure/B14785889.png)
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B14785899.png)
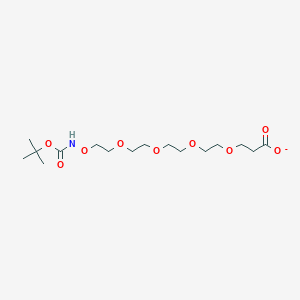
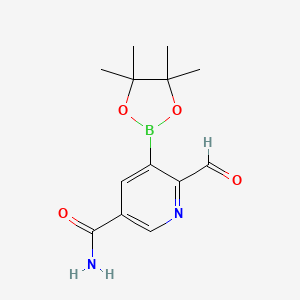
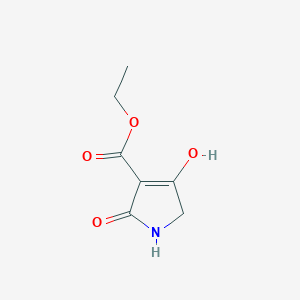
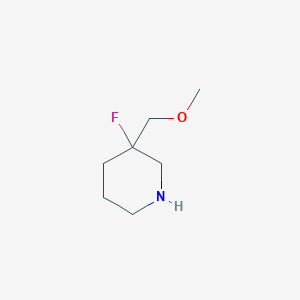
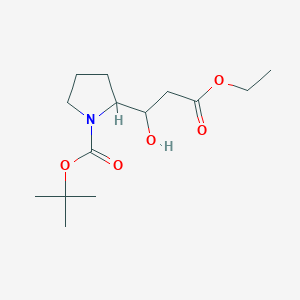
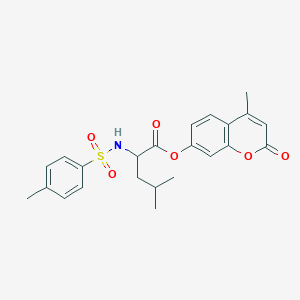
![2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B14785962.png)
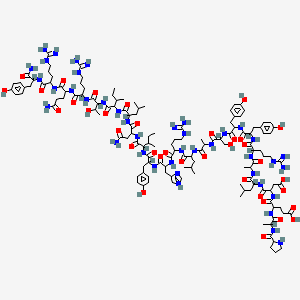
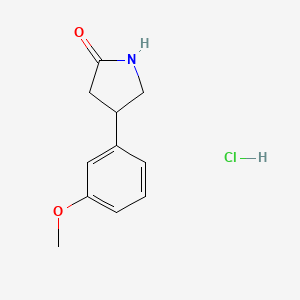

![1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785970.png)
